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Compound of Interest

Compound Name: NF546

Cat. No.: B10774178 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the existing scientific

literature on NF546, a potent and selective agonist of the P2Y11 purinergic receptor. This

document summarizes key quantitative data, details common experimental protocols, and

visualizes the primary signaling pathway associated with NF546 activation.

Introduction to NF546
NF546 is a non-nucleotide, synthetic compound that has emerged as a valuable

pharmacological tool for studying the P2Y11 receptor.[1][2][3] Chemically identified as 4,4'-

(Carbonylbis(imino-3,1-phenylene-carbonylimino-3,1-(4-methyl-phenylene)carbonylimino))-

bis(1,3-xylene-α,α'-diphosphonic acid) tetrasodium salt, NF546 is a suramin analog.[4][5]

Unlike its parent compound, which acts as a non-selective P2 receptor antagonist, NF546
functions as a selective agonist at the human P2Y11 receptor.[5] Its selectivity and potency

make it an important molecule for elucidating the physiological and pathophysiological roles of

the P2Y11 receptor in various cellular systems.

Quantitative Data Summary
The following tables summarize the key quantitative parameters of NF546 activity as reported

in the scientific literature.

Table 1: Potency of NF546 at the Human P2Y11 Receptor
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Parameter Value Cell Line Assay Type Reference

pEC50 6.27
1321N1

astrocytoma cells

Calcium

Mobilization
[1]

pEC50 6.27 Not Specified Not Specified [2][3]

Table 2: Selectivity Profile of NF546 across Human P2Y Receptors

Receptor
Subtype

pEC50 Cell Line Assay Type Reference

P2Y1 < 5
1321N1

astrocytoma cells

Calcium

Mobilization
[1]

P2Y2 4.82
1321N1

astrocytoma cells

Calcium

Mobilization
[1]

P2Y4 < 5
1321N1

astrocytoma cells

Calcium

Mobilization
[1]

P2Y6 5.25
1321N1

astrocytoma cells

Calcium

Mobilization
[1]

P2Y12 < 5
1321N1

astrocytoma cells

Calcium

Mobilization
[1]

Note: A lower pEC50 value indicates lower potency. NF546 shows significant selectivity for the

P2Y11 receptor.

Table 3: Inhibitory Activity of NF546

Target IC50 Assay Type Reference

HMGA2 DNA-binding

activity
5.49 μM Not Specified [2]

Mechanism of Action: P2Y11 Receptor Signaling
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The P2Y11 receptor is unique among the P2Y family as it couples to both Gq and Gs G-

proteins.[4] Activation of the P2Y11 receptor by NF546 initiates a dual signaling cascade:

Gq-PLC-Ca2+ Pathway: The Gq alpha subunit activates phospholipase C (PLC), which in

turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate

(IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum,

leading to the release of intracellular calcium (Ca2+).

Gs-Adenylyl Cyclase-cAMP Pathway: The Gs alpha subunit stimulates adenylyl cyclase

(AC), which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

cAMP then activates protein kinase A (PKA).

This dual signaling capability allows the P2Y11 receptor to modulate a wide range of cellular

functions, including ion transport, cell differentiation, and immune responses.[4]
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P2Y11 Receptor Signaling Pathway Activated by NF546.

Key Experimental Protocols
This section details the methodologies for key in vitro experiments commonly used to

characterize the activity of NF546.
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Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following P2Y11

receptor activation.

Cell Culture and Plating:

Human 1321N1 astrocytoma cells stably expressing the human P2Y11 receptor are cultured

in appropriate media.

Cells are seeded into black-walled, clear-bottom 96-well plates and grown to confluence.[6]

Dye Loading:

The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent

dye (e.g., Fura-2 AM) in a suitable buffer (e.g., Krebs-Ringer-HEPES) for a specified time at

37°C.[6]

Compound Addition and Fluorescence Measurement:

After incubation, the plate is placed in a fluorescence microplate reader.

A baseline fluorescence is recorded before the addition of NF546.

Varying concentrations of NF546 are automatically added to the wells.

Fluorescence is measured kinetically to detect the transient increase in intracellular calcium.

[6]

Data are typically expressed as the change in fluorescence intensity or the ratio of

fluorescence at two different excitation or emission wavelengths.

cAMP Accumulation Assay
This assay quantifies the production of cyclic AMP following Gs-coupled receptor activation.

Cell Culture and Treatment:

Cells expressing the P2Y11 receptor are plated in 96-well plates.
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Cells are pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the

degradation of cAMP.

Cells are then stimulated with different concentrations of NF546 for a defined period.[7]

cAMP Measurement:

The reaction is stopped, and the cells are lysed.

The intracellular cAMP concentration is determined using a competitive immunoassay, such

as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked

Immunosorbent Assay (ELISA).[7][8]

The signal generated is inversely proportional to the amount of cAMP produced by the cells.

Interleukin-8 (IL-8) Release Assay
This assay measures the secretion of the pro-inflammatory cytokine IL-8 from immune cells.

Cell Culture and Stimulation:

Human monocyte-derived dendritic cells or other suitable immune cells are cultured.

Cells are stimulated with NF546 at various concentrations for a specified time (e.g., 24

hours).[3]

IL-8 Quantification:

The cell culture supernatant is collected.

The concentration of IL-8 in the supernatant is measured using a sandwich ELISA.[9][10]

A 96-well plate is coated with a capture antibody specific for human IL-8.

The supernatant samples and standards are added to the wells.

A biotinylated detection antibody is then added, followed by a streptavidin-horseradish

peroxidase (HRP) conjugate.
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A substrate solution is added, and the color development is measured

spectrophotometrically. The concentration of IL-8 is determined from a standard curve.

Vascular Reactivity in Isolated Rat Aorta
This ex vivo method assesses the effect of NF546 on blood vessel contraction and relaxation.

Aortic Ring Preparation:

The thoracic aorta is dissected from a rat and placed in cold Krebs-Henseleit solution.[11]

[12][13]

The aorta is cleaned of connective tissue and cut into rings of approximately 3-4 mm in

length.[13][14]

The rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at

37°C, and continuously gassed with 95% O2 and 5% CO2.[11][12]

Experimental Procedure:

The aortic rings are allowed to equilibrate under a resting tension.

To study the effect on vascular tone, the rings are pre-constricted with an agent such as

phenylephrine or angiotensin II.[11][15]

Once a stable contraction is achieved, cumulative concentrations of NF546 are added to the

organ bath.

Changes in isometric tension (relaxation) are recorded using a force transducer.[12]

The relaxation response is typically expressed as a percentage of the pre-contraction

induced by phenylephrine or angiotensin II.
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Typical Experimental Workflow for NF546 Characterization.

Preclinical and Clinical Status
A thorough review of the published literature and clinical trial registries reveals a notable

absence of in vivo preclinical efficacy studies and clinical trials specifically investigating NF546.

This suggests that NF546 is primarily utilized as a research tool for in vitro and ex vivo studies

to probe the function of the P2Y11 receptor. Its physicochemical properties may not be optimal

for in vivo applications, or it may not have been advanced into preclinical development.
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Conclusion
NF546 is a selective and potent agonist of the human P2Y11 receptor, making it an

indispensable tool for researchers investigating purinergic signaling. Its ability to activate both

Gq- and Gs-mediated pathways provides a unique mechanism for modulating a variety of

cellular functions, from ion signaling to inflammatory responses. The experimental protocols

detailed in this guide offer a robust framework for the continued investigation of P2Y11 receptor

pharmacology. While the therapeutic potential of NF546 remains to be explored in preclinical

and clinical settings, its value as a research compound is firmly established. Future studies are

warranted to explore the in vivo effects of P2Y11 agonism and to develop agonists with drug-

like properties for potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7094174/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7094174/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1575342/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1575342/
https://www.reprocell.com/blog/biopta/rat-aorta
https://pmc.ncbi.nlm.nih.gov/articles/PMC8391281/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8391281/
https://e-century.us/files/ijcem/9/7/ijcem0026749.pdf
https://www.benchchem.com/product/b10774178#review-of-literature-on-nf546-research
https://www.benchchem.com/product/b10774178#review-of-literature-on-nf546-research
https://www.benchchem.com/product/b10774178#review-of-literature-on-nf546-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10774178?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10774178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

